molecular formula C12H10S3 B14583985 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione CAS No. 61149-40-4

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione

Cat. No.: B14583985
CAS No.: 61149-40-4
M. Wt: 250.4 g/mol
InChI Key: WAGXERWETALHDY-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is a heterocyclic compound characterized by a thiopyran ring substituted with a methylsulfanyl group at the 6-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-phenyl-2H-thiopyran-2-thione with methylsulfanyl reagents. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)-5-phenyl-2H-thiopyran-2-thione
  • 6-(Methylsulfanyl)-5-phenyl-2H-pyran-2-thione
  • 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one

Uniqueness

6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is unique due to the presence of both a methylsulfanyl group and a phenyl group on the thiopyran ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness also allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery .

Properties

CAS No.

61149-40-4

Molecular Formula

C12H10S3

Molecular Weight

250.4 g/mol

IUPAC Name

6-methylsulfanyl-5-phenylthiopyran-2-thione

InChI

InChI=1S/C12H10S3/c1-14-12-10(7-8-11(13)15-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

WAGXERWETALHDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=S)S1)C2=CC=CC=C2

Origin of Product

United States

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